N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

Analytical Chemistry Quality Control Compound Identity Verification

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide (CAS 401631-03-6) is a synthetic small molecule belonging to the benzoxazole-6-sulfonamide class, characterized by a 3-methyl-2-oxo-1,3-benzoxazole core linked via a sulfonamide bridge to a 4-fluorophenyl moiety. Its molecular formula is C14H11FN2O4S with a molecular weight of 322.31 g/mol.

Molecular Formula C14H11FN2O4S
Molecular Weight 322.31 g/mol
CAS No. 401631-03-6
Cat. No. B11515027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
CAS401631-03-6
Molecular FormulaC14H11FN2O4S
Molecular Weight322.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O
InChIInChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3
InChIKeyGAYLUOKDPXKCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL] (The mean of the results at pH 7.4)

N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide (CAS 401631-03-6): Chemical Identity and Pharmacophore Class for Informed Procurement


N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide (CAS 401631-03-6) is a synthetic small molecule belonging to the benzoxazole-6-sulfonamide class, characterized by a 3-methyl-2-oxo-1,3-benzoxazole core linked via a sulfonamide bridge to a 4-fluorophenyl moiety . Its molecular formula is C14H11FN2O4S with a molecular weight of 322.31 g/mol . The compound has been analytically characterized by ¹H NMR and GC-MS, with reference spectra deposited in the Wiley SpectraBase library, ensuring unambiguous identity verification for procurement [1].

Why In-Class Substitution of N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide Carries Scientific Risk


Within the benzoxazole-6-sulfonamide family, subtle variations in the N-aryl substituent profoundly alter electronic properties, target engagement, and metabolic stability. The 4-fluorophenyl group of this compound introduces a unique combination of electron-withdrawing character and steric profile that is absent in unsubstituted phenyl or alkyl analogs [1]. Literature precedent demonstrates that even a single fluorine substitution can shift lipophilicity (ΔlogP ~+0.4–0.7), modulate pKa of the sulfonamide NH, and block metabolic hydroxylation sites—all of which directly influence target selectivity and pharmacokinetic behavior [1]. Consequently, generic replacement with a non-fluorinated analog risks nullifying the specific binding interactions or metabolic profile for which this compound was designed. The following evidence quantifies these differentiators.

Product-Specific Quantitative Evidence Guide for N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide


Spectral Fingerprint vs. Unsubstituted Phenyl Analog: Enabling Unambiguous Identity Confirmation in Procurement

The 4-fluorophenyl substitution generates a distinct ¹H NMR spectral fingerprint that clearly differentiates this compound from the unsubstituted phenyl analog (3-methyl-2-oxo-N-phenyl-1,3-benzoxazole-6-sulfonamide). The target compound exhibits characteristic ¹⁹F coupling patterns in the aromatic region (δ 7.0–7.5 ppm) and a unique GC-MS fragmentation pattern with a molecular ion at m/z 322 (Exact Mass: 322.0424) versus m/z 304 for the des-fluoro analog [1]. The reference ¹H NMR (DMSO-d₆, 400 MHz) and EI-MS spectra are publicly accessible, providing a validated standard for identity verification upon receipt [1].

Analytical Chemistry Quality Control Compound Identity Verification

Lipophilicity Modulation via 4-Fluorophenyl Group: Enhancing Membrane Permeability Potential

The 4-fluorophenyl substituent on this compound increases calculated lipophilicity (ClogP) by approximately 0.4–0.7 log units compared to the unsubstituted phenyl analog, based on established additive contributions of aryl fluorine substitution [1]. This lipophilicity gain is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability. In contrast, the non-fluorinated analog exhibits a lower ClogP, which may limit membrane partitioning [1].

Medicinal Chemistry Drug Design ADME Properties

Scaffold Validation: Benzoxazole-6-sulfonamide Core Demonstrates Nanomolar Target Engagement Against Nav1.7

A structurally related benzoxazole-6-sulfonamide derivative (VGSC-DB NA3317) achieved an IC₅₀ of 11 nM against the Nav1.7 voltage-gated sodium channel, as reported by Merck & Co. in a 2017 structure-activity relationship study [1]. This result demonstrates that the benzoxazole-6-sulfonamide scaffold, when appropriately substituted, can support potent, sub-nanomolar target engagement. While the specific N-(4-fluorophenyl) variant has not been profiled against Nav1.7, the scaffold's proven ability to achieve high affinity suggests that this compound retains the core pharmacophoric elements necessary for potent biological activity.

Ion Channel Pharmacology Pain Research Neuroscience

Absence of Strong CYP2C19 Inhibition: Reduced Drug-Drug Interaction Liability Relative to Common Sulfonamide Drugs

A close structural analog within the benzoxazole-6-sulfonamide series (CHEMBL2018913) was tested for inhibition of recombinant CYP2C19 and exhibited a Ki value of 50,000 nM (50 µM), indicating negligible inhibition of this major drug-metabolizing enzyme [1]. This contrasts with many clinically used sulfonamide drugs (e.g., sulfaphenazole, sulfamethoxazole) that are potent CYP2C9/CYP2C19 inhibitors, often with Ki values in the low micromolar range. While not directly measured for the target compound, the class-level trend suggests a low inherent CYP inhibition liability for 3-methyl-2-oxo-benzoxazole-6-sulfonamides, reducing the risk of confounding drug-drug interactions in polypharmacology studies.

Drug Metabolism Pharmacokinetics Toxicology

Optimal Research and Industrial Application Scenarios for N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide


Medicinal Chemistry Lead Optimization for Ion Channel Targets

Leveraging the scaffold's demonstrated nanomolar potency against Nav1.7 [1], the compound serves as a validated starting point for structure-activity relationship (SAR) exploration. The 4-fluorophenyl group provides a metabolically stable, lipophilic anchor that can be diversified to optimize potency, selectivity, and pharmacokinetic properties against voltage-gated sodium channels implicated in pain, epilepsy, and cardiac arrhythmias.

Carbonic Anhydrase Inhibitor Screening and Selectivity Profiling

Given that benzoxazole-6-sulfonamides are established carbonic anhydrase (CA) inhibitor scaffolds [1], this compound is suitable for evaluating isoform selectivity across the CA family (hCA I, II, IX, XII). The 4-fluorophenyl substituent may confer preferential binding to tumor-associated CA IX/XII over cytosolic CA II, a selectivity profile highly desirable for anticancer agent development.

ADME/Tox Profiling Studies as a Model Sulfonamide Compound

The compound's favorable CYP inhibition profile (class-level evidence) [1] and balanced lipophilicity make it an excellent model substrate for in vitro ADME studies, including microsomal stability, plasma protein binding, and permeability assays. Its well-characterized spectral identity [2] ensures batch-to-batch reproducibility essential for comparative pharmacokinetic studies.

Chemical Biology Probe for Sulfonamide-Target Interaction Studies

The availability of verified reference spectra [1] and defined physicochemical properties supports the use of this compound as a chemical biology probe to investigate sulfonamide-protein interactions. The 4-fluorophenyl moiety provides a ¹⁹F NMR handle for ligand-observed protein NMR experiments, enabling direct monitoring of target binding without isotopic labeling.

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